molecular formula C14H16N4O3S B2790900 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide CAS No. 942877-37-4

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2790900
CAS No.: 942877-37-4
M. Wt: 320.37
InChI Key: MTGYXFJFJGBLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a compound of significant interest due to its unique structure and potential applications across various fields of science and industry. This article delves into its synthesis, chemical properties, reactions, applications, and mechanism of action, providing a comprehensive understanding of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide typically involves the condensation of appropriate starting materials under specific conditions. A common synthetic route might include:

  • Formation of the 2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl Moiety:

    • Reacting urea with a β-keto ester under acidic or basic conditions.

    • Example: Urea and ethyl acetoacetate in the presence of hydrochloric acid to form 2,4-dioxopyrimidine.

  • Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-ylamine:

    • Starting from an appropriate aromatic compound, such as ortho-aminothiophenol, through cyclization with acetic anhydride.

  • Coupling Reaction:

    • Combining the two key intermediates through amide bond formation.

    • Typically involves a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial synthesis of this compound would leverage large-scale reactions, ensuring cost-effectiveness and efficiency. Continuous flow synthesis and catalytic processes may be employed to optimize yields and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation:

    • The compound can undergo oxidation reactions, typically at the thiazole ring.

    • Common reagents: Hydrogen peroxide, potassium permanganate.

  • Reduction:

    • Reduction reactions can target the pyrimidine ring.

    • Common reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution:

    • Both nucleophilic and electrophilic substitution reactions are possible.

    • Common reagents: Halogens for electrophilic substitutions, nucleophiles like amines for nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide under acidic conditions.

  • Reduction: Sodium borohydride in methanol.

  • Substitution: Bromine in acetic acid for electrophilic substitution.

Major Products Formed

  • Oxidation can yield sulfoxides or sulfones.

  • Reduction can lead to partially or fully reduced derivatives.

  • Substitution products depend on the reagents and conditions used, often resulting in halogenated or aminated derivatives.

Scientific Research Applications

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide finds applications across multiple domains:

Chemistry

  • Catalysis: Acts as a ligand in coordination chemistry.

  • Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

  • Enzyme Inhibition: Potential inhibitor of specific enzymatic pathways.

  • Signal Transduction: May modulate signaling pathways due to its structural mimicry of natural substrates.

Medicine

  • Drug Development: Possible therapeutic agent targeting specific diseases.

  • Pharmacology: Investigated for its pharmacokinetic properties and biological activity.

Industry

  • Materials Science: Component in the synthesis of advanced materials with unique properties.

  • Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

Molecular Targets

  • Enzymes: Binds to active sites, inhibiting enzymatic activity.

  • Receptors: Acts on cell surface receptors, modulating signal transduction.

Pathways Involved

  • Cell Cycle Regulation: May influence cell proliferation.

  • Apoptosis: Potential to induce or inhibit programmed cell death.

Comparison with Similar Compounds

Comparing 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide to similar compounds highlights its uniqueness:

  • Structural Analogues:

    • Compounds with similar pyrimidine or thiazole rings, such as pyrimidine-based inhibitors or thiazole derivatives.

  • Functional Similarities:

    • Compounds with comparable biological activities or synthetic applications, e.g., other enzyme inhibitors or ligands.

By understanding these similarities, researchers can elucidate the unique properties and potential advantages of this compound, driving further investigation and application in various fields.

Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c19-11(5-7-18-8-6-12(20)17-14(18)21)16-13-15-9-3-1-2-4-10(9)22-13/h6,8H,1-5,7H2,(H,15,16,19)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGYXFJFJGBLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.